4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione
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Overview
Description
4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione is a chemical compound with the molecular formula C11H10ClNO2S It is known for its unique structure, which includes a thiomorpholine ring substituted with a 2-chlorophenylmethyl group
Preparation Methods
The synthesis of 4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of thiomorpholine with 2-chlorobenzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione can be compared with other similar compounds, such as:
4-[(2-Bromophenyl)methyl]thiomorpholine-3,5-dione: Similar structure but with a bromine atom instead of chlorine.
4-[(2-Fluorophenyl)methyl]thiomorpholine-3,5-dione: Contains a fluorine atom in place of chlorine.
4-[(2-Methylphenyl)methyl]thiomorpholine-3,5-dione: Substituted with a methyl group instead of chlorine.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c12-9-4-2-1-3-8(9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGRQAYBQLAQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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